

Physical and chemical properties of piperidine derivatives.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-methylpiperidine-3-carboxylate
Cat. No.:	B575681

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of piperidine and its derivatives. Piperidine, a saturated heterocycle with the molecular formula $C_5H_{11}N$, is a fundamental structural motif found in numerous natural alkaloids, pharmaceuticals, and industrial chemicals.^{[1][2][3]} Its unique conformational flexibility and the basicity of its secondary amine group make it a versatile scaffold in medicinal chemistry and a valuable reagent in organic synthesis. This document details key physicochemical parameters, explores common chemical reactions, and provides standardized experimental protocols relevant to the study and application of these compounds.

Physical Properties

The physical properties of piperidine derivatives are heavily influenced by the nature and position of substituents on the ring. However, the parent compound, piperidine, provides a crucial baseline for understanding this class of molecules. It is a colorless liquid with a characteristic pungent, amine-like odor and is miscible with water.^{[1][2][3]}

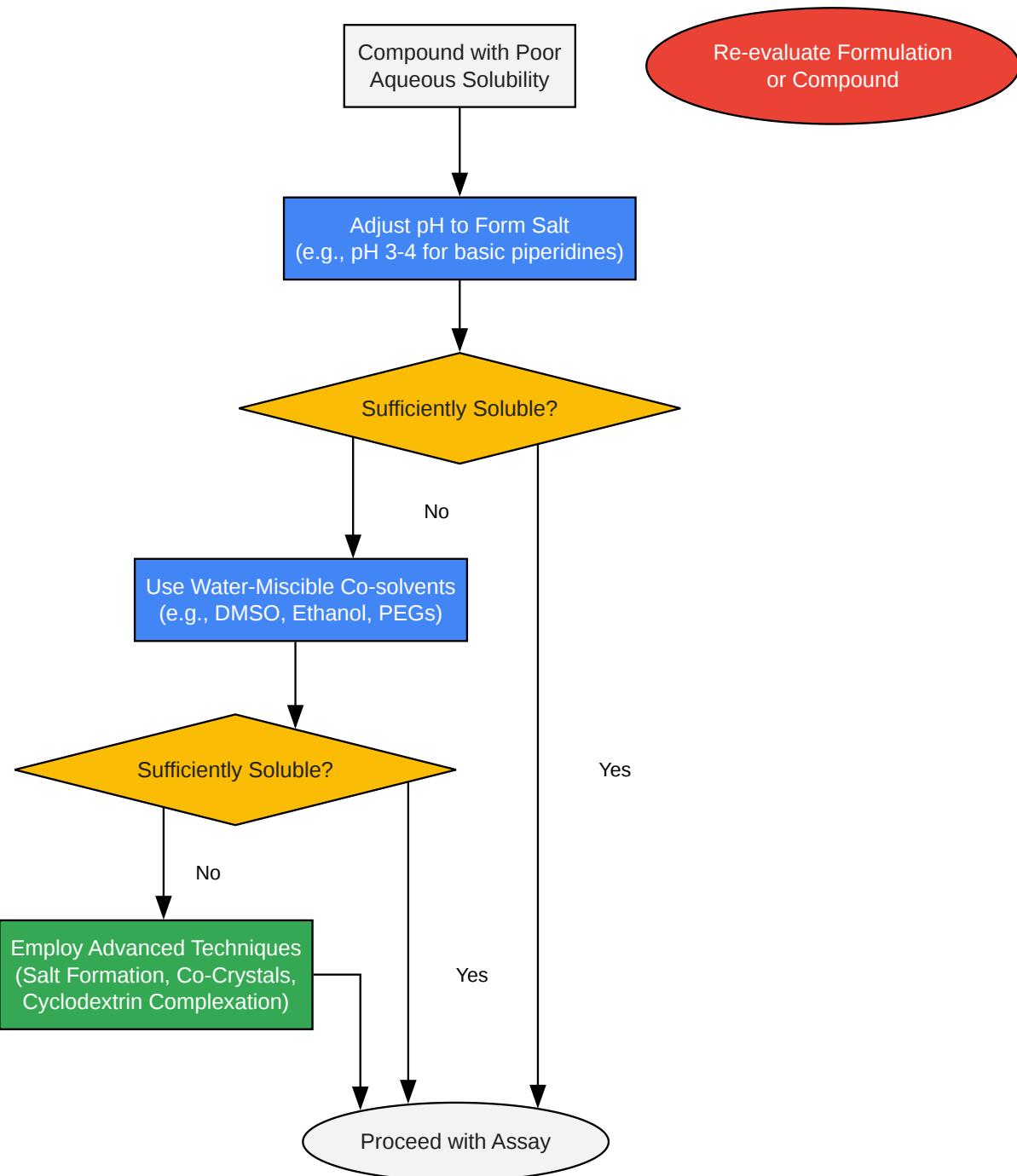
Core Physicochemical Data

The fundamental physical constants of unsubstituted piperidine are summarized below.

Table 1: Physical Properties of Piperidine

Property	Value	Source(s)
Molecular Formula	C₅H₁₁N	[1] [3]
Molar Mass	85.15 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[1] [2] [3]
Density	0.862 g/mL at 20 °C	[1] [3]
Melting Point	-7 to -13 °C	[1] [2] [3] [4] [5]
Boiling Point	106 °C	[1] [2] [3]
Flash Point	16 °C	
Water Solubility	Miscible	[1] [2]
pKa (conjugate acid)	11.12 - 11.22	[1] [2]
Viscosity	1.573 cP at 25 °C	[1]

| Refractive Index (n²⁰/D) | 1.4534 |[\[6\]](#) |


Solubility

The solubility of piperidine-containing compounds is a critical parameter, particularly in drug development. While the piperidine ring itself is relatively nonpolar, the nitrogen atom can act as a hydrogen bond acceptor, and the overall solubility is highly dependent on the attached functional groups.[\[7\]](#)[\[8\]](#)

- pH-Dependence: The basic nitrogen atom (pKa ≈ 11.2) means that in acidic media (pH < pKa), the molecule becomes protonated to form a piperidinium salt.[\[7\]](#) This salt form is typically much more water-soluble than the neutral free base.[\[7\]](#)
- Substituent Effects: Lipophilic substituents can significantly decrease aqueous solubility.[\[7\]](#)
- Enhancement Strategies: When simple pH adjustment is insufficient, common strategies include the use of water-miscible organic co-solvents like DMSO or ethanol, or more

advanced techniques such as co-crystallization and complexation with cyclodextrins.^[7] Cyclodextrins are cyclic oligosaccharides that encapsulate the poorly soluble piperidine derivative in their hydrophobic interior, presenting a hydrophilic exterior to the aqueous solution.^[7]

Troubleshooting Workflow for Poor Aqueous Solubility

[Click to download full resolution via product page](#)A workflow for addressing poor aqueous solubility of piperidine compounds.[\[7\]](#)

Acidity and Basicity (pKa)

The basicity of the piperidine nitrogen is its defining chemical characteristic. This property is highly sensitive to the electronic effects of substituents on the ring.

- **Inductive Effects:** Electron-withdrawing groups, such as fluorine, can significantly decrease the basicity (lower the pKa) of the nitrogen atom.[9] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the nitrogen center.[9]
- **Steric Effects:** Bulky substituents near the nitrogen can hinder its ability to accept a proton, which can also affect the pKa.

Table 2: pKa Values of Selected Piperidine Derivatives

Compound	pKa Value	Notes	Source(s)
Piperidine (conjugate acid)	11.22	Unsubstituted parent	[1]
4-Fluoropiperidine	Lower than 11.22	Electron-withdrawing F reduces basicity	[9]
3,3-Difluoropiperidine	Significantly lower	Multiple EWGs have a cumulative effect	[9]

| Phenacyl-piperidine derivatives | 7.0 - 7.9 | Specific values depend on phenacyl ring substitution |[10] |

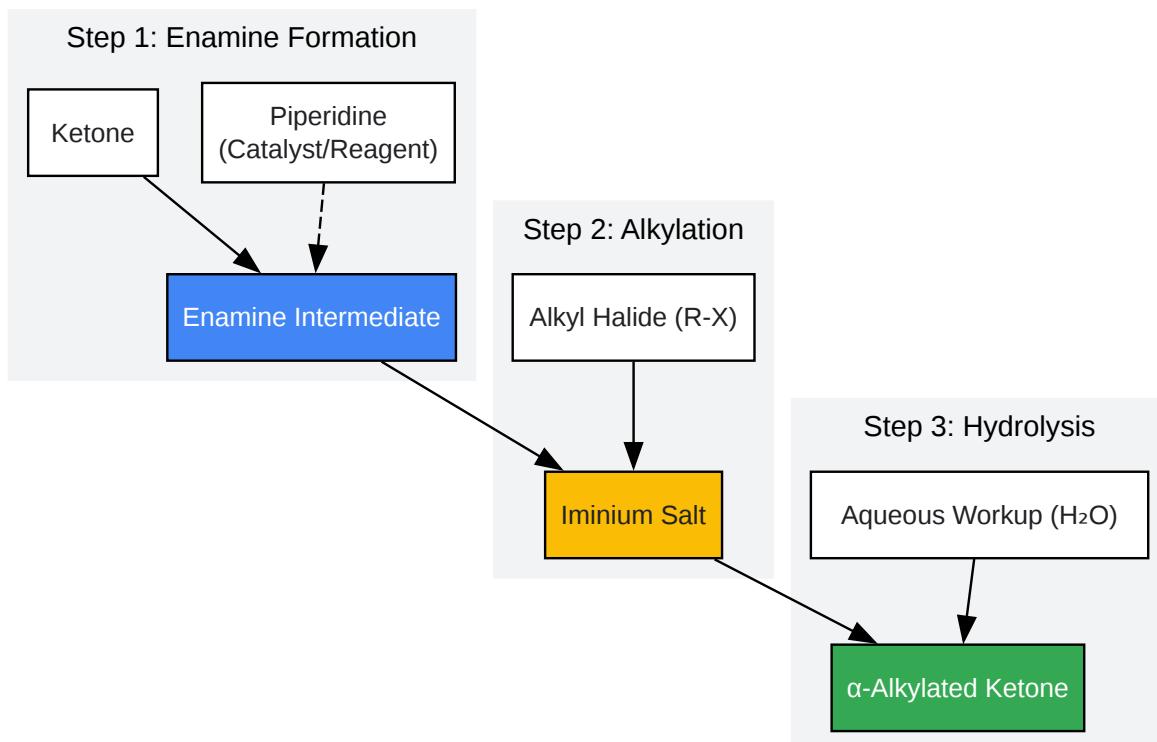
Melting and Boiling Points

The melting and boiling points of piperidine derivatives vary widely based on molecular weight, polarity, and the potential for intermolecular interactions such as hydrogen bonding.[11] Generally, increased molecular weight and the presence of polar functional groups that can engage in hydrogen bonding will raise both melting and boiling points.

Table 3: Melting Points of Selected Piperidine-Thiazolone Derivatives

Compound ID	Substituent Group	Melting Point (°C)
5a	(Z)-5-(Thiophen-2-ylmethylene)	188-190
5b	(Z)-5-(5-Methylthiophen-2-ylmethylene)	208-210
5c	(Z)-5-(5-Chlorothiophen-2-ylmethylene)	218-220
5d	(Z)-5-(Furan-2-ylmethylene)	178-180

Data derived from a study on the synthesis of novel thiazol-4-ones.[12]


Chemical Properties and Reactivity

Piperidine's chemical behavior is analogous to that of an aliphatic secondary amine, characterized by the nucleophilicity and basicity of the nitrogen atom.

Reactions Involving the Nitrogen Atom

- Salt Formation: As a base, piperidine readily reacts with acids in exothermic reactions to form piperidinium salts.[13]
- N-Alkylation and N-Acylation: The lone pair on the nitrogen makes it a potent nucleophile, readily participating in reactions with electrophiles like alkyl halides and acyl chlorides.
- Enamine Formation: Piperidine is widely used as a catalyst and reagent to convert ketones and aldehydes into enamines.[1] These enamines are versatile synthetic intermediates, most notably used in the Stork enamine alkylation reaction to form α -alkylated carbonyl compounds.[1]

Logical Flow of Stork Enamine Alkylation

[Click to download full resolution via product page](#)

The reaction sequence for the Stork enamine alkylation using piperidine.[\[1\]](#)

Experimental Protocols

The following sections provide standardized, representative methodologies for key experiments involving piperidine derivatives.

Protocol: Determination of pKa by Potentiometric Titration

This protocol is based on the methodology used for determining the dissociation constants of novel phenacyl-piperidine derivatives.[\[10\]](#)

Objective: To determine the pKa of a piperidine derivative in an aqueous medium.

Materials:

- Piperidine derivative sample
- Deionized water
- 0.1 M NaOH solution, standardized
- 0.01 M KCl solution (to maintain ionic strength)
- Calibrated pH meter with a combination electrode
- Magnetic stirrer and stir bar
- 50 mL burette, Class A
- 100 mL beaker

Methodology:

- **Sample Preparation:** Accurately weigh a precise amount of the piperidine derivative hydrochloride salt and dissolve it in a known volume of deionized water containing KCl to achieve a final ionic strength of 0.01 M. A typical starting concentration is 0.01 M of the sample.
- **Titration Setup:** Place the beaker containing the sample solution on the magnetic stirrer and gently introduce the stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.
- **Initial Measurement:** Record the initial pH of the solution before adding any titrant.
- **Titration:** Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1 or 0.2 mL).
- **Data Collection:** After each increment of NaOH is added, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value. Continue this process well past the equivalence point, observing the characteristic sharp increase in pH.

- Data Analysis:

- Plot the collected data as pH versus the volume of NaOH added to generate a titration curve.
- Determine the equivalence point (V_{eq}), which is the point of maximum slope on the curve (or the midpoint of the steep rise).
- The pK_a is equal to the pH at the half-equivalence point ($V_{eq} / 2$). At this point, the concentrations of the protonated piperidinium ion and the neutral piperidine base are equal.
- For higher accuracy, a Gran plot or derivative plots can be used to determine the equivalence point more precisely.

Protocol: Synthesis of a (Z)-5-Hetarylmethylidene-2-piperidinothiazol-4(5H)-one

This protocol is a representative example based on a published synthesis of piperidine and morpholine derivatives of thiazol-4-ones.[\[12\]](#)

Objective: To synthesize a piperidine-substituted thiazolone via nucleophilic substitution.

Materials:

- (Z)-5-Hetarylmethylidene-2-thioxothiazolidin-4-one (rhodanine derivative starting material)
- Piperidine
- Tetrahydrofuran (THF), anhydrous
- Rotary evaporator
- Reflux condenser and heating mantle
- Thin-Layer Chromatography (TLC) apparatus (silica plates, developing chamber)
- Appropriate solvent system for TLC (e.g., hexane/ethyl acetate)

- Standard laboratory glassware

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the rhodanine derivative (1.0 equivalent) in anhydrous THF.
- Reagent Addition: Add piperidine (approximately 1.2-1.5 equivalents) to the solution.
- Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by TLC until the starting material is consumed.
- Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (THF) under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid or oil can be purified by an appropriate method, such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel, to yield the pure product.
- Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Determine the melting point and calculate the final yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. Piperidine [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 12. researchgate.net [researchgate.net]
- 13. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Physical and chemical properties of piperidine derivatives.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575681#physical-and-chemical-properties-of-piperidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com